The compound "2-(3-Chloropyridin-2-yl)acetic acid" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and biological activity of structurally related compounds. For instance, the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues involves key synthetic steps that could be relevant to the synthesis of 2-(3-Chloropyridin-2-yl)acetic acid derivatives1. Additionally, the evaluation of 2-aryl(pyrrolidin-4-yl)acetic acids as potent agonists of sphingosine-1-phosphate (S1P) receptors highlights the potential biological activity of acetic acid derivatives2. Furthermore, the neuroprotective effects of chlorogenic acid, a polyphenolic compound, through anti-acetylcholinesterase and anti-oxidative activities, suggest a possible mechanism of action that could be explored for related compounds3.
The mechanism of action for compounds similar to "2-(3-Chloropyridin-2-yl)acetic acid" can be inferred from the biological activities of related compounds. For example, the 2-aryl(pyrrolidin-4-yl)acetic acids act as agonists of S1P receptors, which are involved in the regulation of immune cell trafficking and are implicated in various physiological and pathological processes2. The agonistic activity at these receptors leads to a lowering of lymphocyte counts in the peripheral blood of mice, indicating a potential immunomodulatory effect. Similarly, chlorogenic acid's neuroprotective effects are attributed to its ability to inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer's disease, and its antioxidative properties that protect against oxidative stress3.
The applications of acetic acid derivatives span across various fields, including medicinal chemistry and pharmacology. The synthesis of cyclic γ-aminobutyric acid analogues, such as those reported in the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives, suggests their potential use as therapeutic agents targeting GABAergic systems1. The potent agonistic activity of 2-aryl(pyrrolidin-4-yl)acetic acids on S1P receptors indicates their potential application in the treatment of autoimmune diseases and other conditions where modulation of the immune system is beneficial2. Chlorogenic acid's neuroprotective effects through anti-acetylcholinesterase and antioxidative activities point to its potential application in the treatment of neurodegenerative diseases and cognitive disorders3. These studies collectively demonstrate the versatility of acetic acid derivatives in drug development and therapeutic interventions.
References:[1] Synthesis and herbicidal activity of substituted 2-(1-(3-chloropyridin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl) acetic acid derivatives containing 1,3,4-thiadiazole [] N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties: I. In Vitro Characterization and Pharmacokinetic Properties[9] One-pot synthesis, structure and structure-activity relationship of novel bioactive diphenyl/diethyl (3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)(arylamino)methylphosphonates.[10] Synthesis and Biological Activities of Novel 3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)-substituted-benzo[d][1,2,3]triazin-4(3H)-ones[11] Synthesis and insecticidal activities of O,O-dialkyl-2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyloxy] (aryl) methylphosphonates[12] The study of 2-((3-R-4-R1-4H-1,2,4-triazole-5-yl)thio) acetic acid salts as growth stimulators of winter wheat sprouts[13] Synthesis and Nematocidal Activity and Docking Study of Novel Chiral 1‐(3‐Chloropyridin‐2‐yl)‐3‐(difluoromethyl)‐1H‐pyrazole‐4‐carboxamide Derivatives[16] Synthesis, Crystal Structure and Biological Activity of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide[17] Synthesis and fungicidal activity of 1-(3-chloropyridin-2-yl)-5difluoromethyl-1H-pyrazole-4-carboxamide derivatives[20] Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives.[21] In Vitro Metabolism of 2-[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl] Acetic Acid (Licofelone, ML3000), an Inhibitor of Cyclooxygenase-1 and -2 and 5-Lipoxygenase[22] Acute and chronic anti-inflammatory properties of [2,2-dimethyl-6-(4- chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid.[23] Studies on the in vitro and in vivo genotoxicity of [2,2-dimethyl-6- (4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid.[25] Gastrointestinal tolerance of [2,2-dimethyl-6-(4-chlorophenyl-7-phenyl- 2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid in the rat.[26] In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats.[27] Synthesis of Amide Derivatives of [6-(3,5-Dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic Acid and Their Analgesic and Anti-inflammatory Properties[29] Synthesis of the civet constituent cis-(6-methyltetrahydropyran-2-yl)acetic acid[32] Synthesis of Esters of 3‐(2‐Aminoethyl)‐1H‐indole‐2‐acetic Acid and 3‐(2‐aminoethyl)‐1H‐indole‐2‐malonic acid (= 2‐[3‐(2‐aminoethyl)‐1H‐indol‐2‐yl]propanedioic acid) 4th communication on indoles, indolenines, and indolines[33] Solvent induced symmetry non-equivalence in the crystal lattice of 7-carboxymethyl-1,3,6,8-tetraoxo-3,6,7,8-tetrahydro-1H-benzo[lmn][3,8]phenathrolin-2-yl) acetic acid[34] Synthesis of tritiated (RS)-2-amino-2-(3-hydroxy-5-methylisoxazol-4-yl)acetic acid (AMAA), a potent and selective NMDA agonist
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5